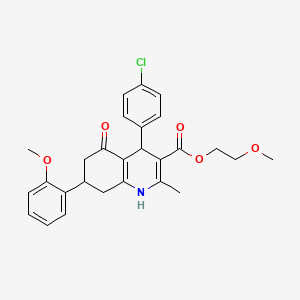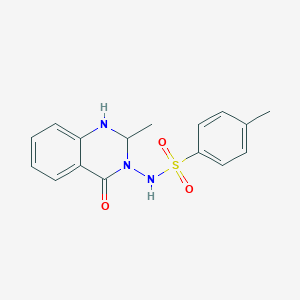![molecular formula C9H13N7O2 B11077790 N-(1-[1-(4-Amino-furazan-3-yl)-1H-[1,2,3]triazol-4-yl]-1-methyl-ethyl)-acetamide](/img/structure/B11077790.png)
N-(1-[1-(4-Amino-furazan-3-yl)-1H-[1,2,3]triazol-4-yl]-1-methyl-ethyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains both oxadiazole and triazole rings, which are known for their diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate triazole derivatives under controlled conditions. The reaction is often carried out in solvents like toluene or dichloromethane, with the use of catalysts such as anhydrous ammonia or sodium dichloroisocyanurate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and recrystallization are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (35%) in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Anhydrous ammonia in toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of energetic materials and explosives.
Wirkmechanismus
The mechanism of action of N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound’s oxadiazole and triazole rings can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but contains a nitro group instead of a triazole ring.
3-Amino-4-azido-1,2,5-oxadiazole: Contains an azido group instead of a triazole ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring instead of a triazole ring.
Uniqueness
N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE is unique due to the presence of both oxadiazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H13N7O2 |
|---|---|
Molekulargewicht |
251.25 g/mol |
IUPAC-Name |
N-[2-[1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]propan-2-yl]acetamide |
InChI |
InChI=1S/C9H13N7O2/c1-5(17)11-9(2,3)6-4-16(15-12-6)8-7(10)13-18-14-8/h4H,1-3H3,(H2,10,13)(H,11,17) |
InChI-Schlüssel |
PVWOJJUJKQJEOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C)(C)C1=CN(N=N1)C2=NON=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11077718.png)
![(3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11077719.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077731.png)
![2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide](/img/structure/B11077738.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11077739.png)
![(2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077741.png)


![(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11077752.png)
![anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide](/img/structure/B11077753.png)
![5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide](/img/structure/B11077756.png)
![ethyl 2',3'-dioxo-2',6'-dihydro-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-1'-carboxylate](/img/structure/B11077758.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide](/img/structure/B11077763.png)

